2'-Amino-2'-deoxycytidine
Overview
Description
2’-Amino-2’-deoxycytidine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is a modified nucleoside, where the hydroxyl group at the 2’ position of the ribose is replaced by an amino group, enhancing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-2’-deoxycytidine typically involves the modification of cytidine. One common method includes the protection of the hydroxyl groups followed by the introduction of the amino group at the 2’ position. The process involves several steps:
- Protection of the 5’- and 3’-hydroxyl groups.
- Introduction of the amino group at the 2’ position using reagents like ammonia or amines.
- Deprotection of the hydroxyl groups to yield the final product .
Industrial Production Methods: Industrial production of 2’-Amino-2’-deoxycytidine may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high purity and yield, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2’-Amino-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to other functional groups like hydroxylamines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Hydroxylamines.
Substitution: Various substituted derivatives with potential therapeutic applications.
Scientific Research Applications
2’-Amino-2’-deoxycytidine has significant applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its antitumor properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of nucleoside analogues for therapeutic purposes
Mechanism of Action
The mechanism of action of 2’-Amino-2’-deoxycytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to cell cycle arrest and cell death . This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
2’-Azido-2’-deoxycytidine: Another nucleoside analogue with similar antitumor activity.
2’-Amino-2’-deoxythymidine: Exhibits cytotoxic effects towards specific cancer cell lines.
Uniqueness: 2’-Amino-2’-deoxycytidine is unique due to its specific modification at the 2’ position, which enhances its biological activity and makes it a potent antitumor agent. Its ability to induce apoptosis and inhibit DNA synthesis distinguishes it from other nucleoside analogues .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRKKQKJNKYNF-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424316 | |
Record name | 2'-Amino-2'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26889-42-9 | |
Record name | 2'-Amino-2'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 2'-amino group in 2'-amino-2'-deoxycytidine contribute to its applications?
A: The reactivity of the 2'-amino group in this compound allows for further modification of oligonucleotides. For example, it can react with the isothiocyanate derivative of rhodamine, enabling the incorporation of this fluorescent dye into the oligonucleotide [].
Q2: Can you describe the antiviral activity observed with this compound and its analog?
A: A study investigating carbocyclic analogues of this compound found that the 2'-amino analogue exhibited moderate antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) with a 50% effective dose (ED50) of 50 µM []. Interestingly, the corresponding 2'-azido analogue did not display any activity against HSV-1 at concentrations up to 400 µM []. This highlights the importance of the 2'-amino group for the antiviral activity in this specific context.
Q3: Has this compound been used to develop any potent inhibitors?
A: Yes, this compound has been incorporated into RNA inhibitors targeting basic fibroblast growth factor (bFGF), a potent angiogenic factor []. These modified RNA molecules, termed 2'-aminopyrimidine RNA, demonstrated high affinity for bFGF and significantly improved stability in human serum compared to their unmodified counterparts [].
Q4: Are there efficient methods available for the synthesis of this compound triphosphate?
A: Yes, researchers have developed efficient synthetic routes for 2′-amino-2′-deoxypyrimidine 5′-triphosphates, including 2′-amino-2′-deoxycytidine 5′-triphosphate []. This compound can be synthesized from uridine in seven steps with an overall yield of 13% []. Access to the triphosphate form is crucial for studying the incorporation of this modified nucleoside by polymerases.
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